molecular formula C19H31NO B12388711 SORT-PGRN interaction inhibitor 2 CAS No. 1008233-79-1

SORT-PGRN interaction inhibitor 2

Cat. No.: B12388711
CAS No.: 1008233-79-1
M. Wt: 289.5 g/mol
InChI Key: PICXSYRGOPRWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Progranulin (PGRN) Biology and Functions in Neurobiology

Progranulin (PGRN) is a multifaceted glycoprotein (B1211001) that plays a crucial role in various biological processes, including cell growth, survival, repair, and inflammation. nih.gov In the central nervous system (CNS), PGRN is expressed by neurons and microglia, the brain's resident immune cells. passagebio.com It functions as a neurotrophic factor, promoting the survival and outgrowth of neurons. nih.govrupress.org This neuroprotective role is vital for maintaining the integrity and function of the nervous system. nih.gov

PGRN is also heavily involved in regulating lysosomal function, the cellular machinery responsible for breaking down and recycling waste products. nih.govresearchgate.net Proper lysosomal function is essential for clearing misfolded proteins that can otherwise accumulate and become toxic to neurons. passagebio.com

Characterization of Sortilin (SORT1) as a Key Regulator of PGRN Homeostasis

Sortilin (SORT1) is a type I transmembrane glycoprotein that acts as a receptor for a variety of ligands, including PGRN. nih.govnih.gov A key function of sortilin is to mediate the endocytosis, or internalization, of extracellular PGRN. nih.govnih.gov Once bound to sortilin, PGRN is taken into the cell and directed to the lysosomes for degradation. nih.govmayo.edu This process makes sortilin a critical negative regulator of extracellular PGRN levels. nih.gov Studies have shown that the absence of sortilin leads to a significant increase in the levels of PGRN in both the brain and serum. nih.gov This demonstrates the pivotal role of sortilin in maintaining the balance, or homeostasis, of PGRN levels in the body.

Pathophysiological Implications of Disrupted PGRN Levels in Neurodegenerative Research

Mutations in the granulin (B1179632) gene (GRN), which provides the instructions for making PGRN, can lead to a condition known as PGRN haploinsufficiency, where only one of the two copies of the gene is functional. nih.gov This results in a significant reduction of PGRN levels, often by 50-70%, in various body fluids and cells. nih.gov This deficiency is a major cause of frontotemporal lobar degeneration (FTLD), a common form of early-onset dementia characterized by the accumulation of TAR DNA-binding protein 43 (TDP-43). nih.govfrontiersin.org

Reduced PGRN levels have been implicated as a risk factor for a range of devastating neurodegenerative diseases, including: passagebio.com

Alzheimer's disease (AD) passagebio.comnih.gov

Amyotrophic lateral sclerosis (ALS) passagebio.comfrontiersin.org

Parkinson's disease (PD) passagebio.com

Neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease nih.govnih.gov

The consequences of PGRN deficiency are multifaceted and include lysosomal dysfunction, an exaggerated inflammatory response from microglia, disruption of synaptic communication between neurons, and the pathological accumulation of TDP-43. passagebio.com

Rationale for Research into Modulators of the SORT1-PGRN Interaction

Given that sortilin is a key driver of PGRN degradation, the SORT1-PGRN axis has emerged as a promising therapeutic target for diseases caused by PGRN deficiency. nih.govelsevierpure.com The rationale is straightforward: by inhibiting the interaction between sortilin and PGRN, the endocytosis and subsequent degradation of PGRN can be reduced, thereby increasing its extracellular levels. nih.govnih.gov This approach is particularly appealing because the neurotrophic and neuroprotective effects of PGRN are believed to be independent of its binding to sortilin. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1008233-79-1

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methylpiperidine

InChI

InChI=1S/C19H31NO/c1-15-8-9-17(19(3,4)5)18(13-15)21-12-11-20-10-6-7-16(2)14-20/h8-9,13,16H,6-7,10-12,14H2,1-5H3

InChI Key

PICXSYRGOPRWNV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCOC2=C(C=CC(=C2)C)C(C)(C)C

Origin of Product

United States

Molecular Mechanism of Action of Sort Pgrn Interaction Inhibitor 2

Direct Inhibition of Sortilin-Progranulin Binding Dynamics

SORT-PGRN interaction inhibitor 2 exerts its effect by directly interfering with the binding of Progranulin to Sortilin. This inhibition prevents the subsequent cellular events that are triggered by this interaction, primarily the endocytosis and lysosomal degradation of Progranulin. nih.govmayo.edu

Identification of Critical Interaction Residues and Binding Sites on Sortilin

The binding of Progranulin to Sortilin occurs within a specific region of the Sortilin protein known as the β-propeller domain. nih.gov This tunnel-like structure provides the docking site for Progranulin. nih.gov Research has identified key amino acid residues within this domain that are crucial for the interaction. For instance, studies have highlighted the importance of a salt bridge formed with Arginine 292 (ARG292) on Sortilin, as well as interactions with Serine 283 (SER283) and Tyrosine 318 (TYR318). researchgate.net The inhibitor is thought to occupy this binding pocket, competitively preventing Progranulin from accessing these critical residues. oup.commayo.edu

Specificity of this compound for the PGRN C-Terminal Motif

The interaction between Sortilin and Progranulin is highly specific and is mediated by the C-terminal motif of Progranulin. nih.govnih.gov This region, particularly the last few amino acids, is essential for binding to the β-propeller domain of Sortilin. nih.govnih.gov In fact, tagging the C-terminus of Progranulin completely blocks its intracellular uptake. nih.gov this compound is designed to specifically target and block this C-terminal binding motif's interaction with Sortilin. nih.govmayo.edu By doing so, it effectively mimics the effect of a C-terminal blockade, preventing the binding of full-length Progranulin to its receptor. nih.govbiorxiv.org

Impact on Sortilin Protein Expression and Cellular Localization

While the primary mechanism of this compound is direct competitive inhibition, some inhibitors of the SORT1-PGRN axis have been shown to also influence Sortilin protein levels. For example, some anti-sortilin antibodies can lead to the downregulation of Sortilin protein levels on the cell surface. frontiersin.org However, the direct effect of this compound on Sortilin expression and its cellular localization requires further specific investigation. The primary focus of its action remains the direct blockade of the binding site.

Consequential Effects on Extracellular Progranulin Secretion and Levels

A major consequence of inhibiting the Sortilin-Progranulin interaction is a significant increase in the levels of extracellular Progranulin. nih.govciteab.com Under normal conditions, Sortilin binding leads to the internalization and subsequent degradation of Progranulin, thereby reducing its extracellular concentration. nih.govnih.gov By blocking this interaction, this compound prevents the uptake of Progranulin, leading to its accumulation in the extracellular space. nih.govmayo.edu This elevation of extracellular Progranulin is a key therapeutic goal in conditions characterized by Progranulin haploinsufficiency, such as certain forms of FTD. nih.govoup.com Studies have shown that inhibiting this interaction can increase Progranulin levels by up to 2.5-fold. researchgate.net

Modulation of Sortilin-Mediated Progranulin Endocytosis and Lysosomal Degradation Pathways

Sortilin acts as a cellular trafficking receptor, guiding Progranulin to the endolysosomal pathway for degradation. nih.govnih.gov Upon binding to Sortilin on the cell surface, the Sortilin-Progranulin complex is internalized via endocytosis. mayo.edunih.gov The complex is then trafficked to the lysosome, where Progranulin is degraded. nih.govresearchgate.net this compound effectively halts this process at the initial step. By preventing the binding of Progranulin to Sortilin, the inhibitor blocks the subsequent endocytosis and lysosomal delivery of Progranulin. nih.govmayo.edu This disruption of the degradation pathway is the direct cause of the observed increase in extracellular Progranulin levels. nih.govnih.gov

Interactive Data Table: Key Molecular Interactions

Interacting ProteinBinding Site/MotifKey ResiduesRole of Inhibitor
Sortilin (SORT1)β-propeller domainARG292, SER283, TYR318Competitively blocks the binding pocket
Progranulin (PGRN)C-terminal motifCrucial for Sortilin bindingPrevents interaction with Sortilin's binding site

Cellular and in Vitro Research Applications of Sort Pgrn Interaction Inhibitor 2

Investigations in Established Mammalian Cell Lines

The initial validation of compounds targeting the SORT1-PGRN pathway often involves established mammalian cell lines to characterize their fundamental mechanism of action.

Analysis of Progranulin Secretion Profiles in Response to Inhibition

Studies have shown that a small molecule inhibitor, identified as a SORT1 protein suppressor, effectively increases the levels of extracellular progranulin (exPGRN). nih.govresearchgate.net In multiple mammalian cell lines, including human neuroblastoma (M17), HeLa, and mouse embryonic fibroblast (NIH3T3) cells, treatment with the inhibitor for 24 hours resulted in a dose-dependent increase in secreted PGRN. nih.gov This effect is attributed to the reduction of SORT1 levels, which in turn decreases the endocytosis of PGRN, leading to higher concentrations in the extracellular environment. mayo.edunih.gov Similarly, studies using anti-SORT1 monoclonal antibodies on U251 human glioblastoma cells, which naturally release PGRN, also demonstrated an increase in extracellular PGRN, supporting the mechanism of action. frontiersin.org

Table 1: Effect of SORT-PGRN Interaction Inhibitor 2 on Extracellular Progranulin (exPGRN) in Mammalian Cell Lines
Cell LineOrganismCell TypeObserved Effect on exPGRN
M17HumanNeuroblastomaDose-dependent increase nih.gov
HeLaHumanCervical CancerDose-dependent increase nih.gov
NIH3T3MouseEmbryonic FibroblastDose-dependent increase nih.gov
U251HumanGlioblastomaIncreased secretion (with antibody inhibition) frontiersin.org

Evaluation of Intracellular Progranulin Accumulation and Processing

The primary mechanism of SORT-PGRN interaction inhibitors involves preventing the cellular uptake of PGRN, which logically affects its intracellular levels and subsequent processing in the lysosome. mayo.edunih.gov Research indicates that while the inhibitor significantly boosts extracellular PGRN, it does not concurrently increase intracellular PGRN levels. researchgate.net This finding is consistent with the inhibitor's role in reducing SORT1-mediated endocytosis, thereby limiting the amount of PGRN brought into the cell for lysosomal degradation. mayo.edunih.gov In the absence of SORT1, PGRN is not efficiently trafficked to the lysosome, where it would normally be processed into smaller granulin (B1179632) peptides. nih.gov Studies on mice with sortilin gene ablation confirm that the lysosomal pool of PGRN in neurons is significantly reduced, which aligns with the effects observed with chemical inhibitors. oup.com

Studies in Patient-Derived Induced Pluripotent Stem Cell (iPSC) Models

To assess therapeutic potential in a more physiologically relevant context, inhibitors are tested in models derived directly from patients, such as induced pluripotent stem cells (iPSCs). These models carry the specific genetic mutations responsible for the disease. nih.gov

Restoration of Progranulin Levels in Haploinsufficient iPSC Neurons

A key application for SORT-PGRN interaction inhibitors is in models of FTD caused by GRN mutations. mayo.eduelsevierpure.com Research has successfully used iPSCs derived from FTD patients with a heterozygous GRN mutation (p.S116X), which causes about 50% reduction in PGRN levels. nih.govresearchgate.net When these iPSCs were differentiated into neurons, treatment with a SORT-PGRN interaction inhibitor led to a dose-dependent decrease in SORT1 protein levels and a corresponding increase in extracellular PGRN. nih.gov Notably, at a concentration of 20 μM, the inhibitor was able to restore the reduced extracellular PGRN levels in the mutant (GRN+/-) neurons to near-normal levels observed in non-carrier control neurons (GRN+/+). researchgate.net This was the first report demonstrating that enhancing PGRN levels is achievable in iPSC-neurons from FTD patients with PGRN deficiency. mayo.eduelsevierpure.com

Table 2: Effect of this compound in FTD Patient-Derived iPSC-Neurons
Cell ModelGRN MutationEffect on SORT1 LevelsEffect on Extracellular PGRN
iPSC-derived neuronsp.S116X (heterozygous)Dose-dependent decrease nih.govresearchgate.netRestored to near-normal levels researchgate.net

Assessment in Lymphocyte Models from Patients with GRN Mutations

In addition to neuronal models, patient-derived lymphoblastoid cell lines have been used to validate the effects of SORT-PGRN inhibition. mayo.edunih.govelsevierpure.com These cells provide an accessible model to test compound efficacy in a patient's specific genetic background. In studies using lymphoblastoid cell lines from two different FTD-GRN families (UBC15, carrying a p.R418X mutation, and UBC17), treatment with the inhibitor reduced intracellular SORT1 levels. mayo.eduresearchgate.net This led to a preferential increase in extracellular PGRN, successfully restoring it to levels comparable to those in non-carrier control cells. researchgate.net These results in lymphocytes corroborate the findings in iPSC-neurons and support the inhibitor's potential as a viable therapeutic strategy for FTD-GRN patients. mayo.eduresearchgate.net

Table 3: Effect of this compound in FTD Patient-Derived Lymphocytes
Cell Line FamilyGRN MutationEffect on Intracellular SORT1Effect on Extracellular PGRN
UBC15p.R418XReduced mayo.eduresearchgate.netRestored to near-normal levels researchgate.net
UBC17Not specifiedReduced researchgate.netPreferentially increased researchgate.net

Application in Primary Neuronal Culture Systems

Primary neuronal cultures serve as a crucial model for studying neuronal morphology and function. While direct application studies of this compound in these systems are not extensively detailed in the available literature, related research provides important context. For instance, studies on primary hippocampal cultures from mice lacking the Sort1 gene (Sort1−/−) showed that these neurons have a baseline increase in secreted progranulin compared to wild-type neurons. nih.gov This genetically validates the strategy of inhibiting sortilin to increase extracellular PGRN.

Furthermore, research has established that progranulin itself has neurotrophic properties, promoting neurite outgrowth and branching. nih.gov Interestingly, experiments have shown that this neurotrophic effect can occur independently of SORT1, suggesting that other receptors may also mediate PGRN's growth-promoting functions. nih.gov Other work in rat primary cortical neurons has shown that directly delivering PGRN to lysosomes protects against NMDA-induced excitotoxicity, highlighting the importance of PGRN's role within the neuron. nih.gov Together, these findings in primary neuronal systems underscore the complex role of the progranulin-sortilin axis and suggest that modulating extracellular PGRN levels by inhibiting its uptake can have significant neuroprotective implications.

Following a comprehensive search of available scientific literature, there is no public information or research data specifically identifying a chemical compound named "this compound." As such, it is not possible to provide details on its research applications in microglial cell models or its effects on their lysosomal function.

Research in this area has focused on other methods to disrupt the sortilin-progranulin interaction, including the use of different small molecule inhibitors, antibodies, or genetic knockout models. For instance, studies often utilize compounds referred to by specific chemical names like AF38469 or by blocking the interaction through genetic means to understand the pathway's function.

The general findings from these related studies indicate that in neurons, the protein sortilin is a key receptor for trafficking progranulin (PGRN) to the lysosome for degradation. nih.govnih.govresearchgate.net Inhibiting this interaction generally leads to an increase in extracellular progranulin levels. nih.govmdpi.comnih.gov

However, research in microglial cells has revealed a more complex mechanism. Studies on sortilin-deficient mice and cell lines suggest that microglia possess an additional, sortilin-independent pathway for progranulin trafficking to the lysosome. nih.govoup.com In experiments where sortilin is absent, progranulin still localizes to the lysosomal compartment in microglia, which is not the case in neurons. nih.govoup.com This suggests that while sortilin plays a role, its inhibition in microglia may not have the same effect on lysosomal progranulin levels as it does in neurons. nih.govresearchgate.net

Given the strict focus on the specifically named "this compound" and the absence of any data related to it, no further details, data tables, or research findings can be provided.

Preclinical Research and in Vivo Model Applications of Sort Pgrn Interaction Inhibitor 2

Efficacy Assessment in Genetically Modified Animal Models

Studies in Sortilin Knockout (Sort1−/−) Mice and their Phenotypes

Studies utilizing sortilin knockout (Sort1−/−) mice have been instrumental in validating the therapeutic potential of inhibiting the SORT1-PGRN interaction. These models have demonstrated that the genetic ablation of Sort1 leads to a significant increase in both brain and serum PGRN levels, typically ranging from a 2.5- to 5-fold elevation. nih.govresearchgate.net This increase effectively normalizes the reduced PGRN levels observed in mice that are heterozygous for the Grn gene (GRN+/-), which mimic the haploinsufficiency seen in FTD patients. nih.govfrontiersin.org

The phenotype of Sort1−/− mice is characterized by this marked elevation in PGRN, which underscores the central role of sortilin in regulating progranulin homeostasis. nih.gov Research has shown that in the central nervous system (CNS) of these mice, the absence of sortilin on neurons reduces the binding and subsequent endocytosis of PGRN, which is primarily expressed by activated microglial cells during injury or stress. nih.govresearchgate.net This leads to higher sustained levels of extracellular progranulin. The neurotrophic functions of PGRN, such as promoting neurite outgrowth, have been shown to occur independently of sortilin, suggesting that blocking this interaction would not impede these beneficial effects. nih.govnih.gov

Impact on Progranulin Levels within the Central Nervous System and Peripheral Compartments

Inhibiting the interaction between sortilin and progranulin has a profound impact on PGRN levels in both the central nervous system and peripheral compartments. In vivo studies have consistently shown that the absence of sortilin leads to a 2.5- to 5-fold increase in PGRN levels in both the brain and serum. nih.gov This is a direct consequence of blocking the primary pathway for neuronal uptake and degradation of extracellular PGRN. nih.govnih.gov

The inhibition of this interaction effectively increases the bioavailability of progranulin in the extracellular space. nih.govmayo.edu This is significant because extracellular PGRN is believed to exert neurotrophic effects and modulate neuroinflammation. nih.gov By preventing its sortilin-mediated endocytosis, inhibitors can elevate the concentration of this protective protein in the brain environment. Furthermore, the increased serum levels of PGRN observed in Sort1-/- mice suggest a systemic effect of inhibiting this pathway, which could have broader physiological implications. nih.govnih.gov

Table 1: Impact of SORT1 Inhibition on Progranulin Levels

Compartment Model Effect on PGRN Levels Reference
Brain Sort1-/- Mice 2.5- to 5-fold increase nih.gov
Serum Sort1-/- Mice 2.5- to 5-fold increase nih.gov
Brain GRN+/-;Sort1-/- Mice Normalization of PGRN levels nih.govfrontiersin.org

Modulation of Research-Relevant Disease Phenotypes in Animal Models

Analysis in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Frontotemporal Dementia, Parkinson's Disease)

The therapeutic potential of modulating the SORT1-PGRN axis extends beyond FTD. In mouse models of Alzheimer's disease (AD), enhancing progranulin levels has been shown to inhibit the deposition of amyloid-β (Aβ) plaques and protect against Aβ-induced toxicity. nih.gov Specifically, lentivirus-mediated overexpression of PGRN in AD mouse models led to a reduction in plaque load and prevented spatial memory deficits and hippocampal neuronal loss. nih.gov Conversely, reducing microglial PGRN in AD mice impaired phagocytosis and increased the plaque burden. nih.gov These findings suggest that inhibiting the SORT1-PGRN interaction to boost PGRN levels could be a beneficial strategy for AD.

While direct studies of SORT-PGRN interaction inhibitor 2 in Parkinson's disease (PD) models are less documented, the known links between progranulin, lysosomal function, and neuroinflammation are relevant. nih.govnih.gov Progranulin has been shown to interact with proteins implicated in PD, such as glucocerebrosidase (GCase). nih.gov Given the shared pathological features of neuroinflammation and lysosomal dysfunction across many neurodegenerative diseases, it is plausible that elevating PGRN levels through sortilin inhibition could have therapeutic benefits in PD as well. nih.gov

Effects on Lysosomal Dysfunction in Animal Models

Progranulin plays a critical role in maintaining proper lysosomal function. nih.govresearchgate.net Its complete loss leads to neuronal ceroid lipofuscinosis (NCL), a severe lysosomal storage disease. researchgate.net Sortilin, along with prosaposin (PSAP), is one of the key proteins that regulate the trafficking of progranulin to the lysosome. nih.govnih.gov

In mouse models, the deletion of either Sort1 or Psap results in a significant decrease in the processing of progranulin into granulin (B1179632) peptides within the lysosome. nih.gov This disruption in lysosomal trafficking also leads to an increase in secreted, full-length progranulin. nih.gov While inhibiting the SORT1-PGRN interaction is therapeutically desirable for increasing extracellular PGRN, it is important to consider the potential impact on lysosomal function. However, studies suggest that in neurons, sortilin and prosaposin represent two independent pathways for PGRN lysosomal trafficking. nih.gov Interestingly, in microglia, an alternative, sortilin- and prosaposin-independent pathway for progranulin's lysosomal delivery appears to exist. nih.gov

Recent preclinical studies have also shown that a small molecule inhibitor of sortilin can reduce the accumulation of cellular waste products and alleviate neuroinflammation in mouse models of Batten disease, another lysosomal storage disorder. battendiseasenews.com This suggests that sortilin inhibition may have broader therapeutic applications for a range of conditions characterized by lysosomal dysfunction. battendiseasenews.com

Influence on Neuroinflammatory Processes and Microglial Activation in Vivo

Information regarding in vivo studies specifically investigating the influence of "this compound" on neuroinflammatory processes and microglial activation is not available in the public domain. Research has focused on the broader mechanism of sortilin (SORT1) inhibition and its effects on progranulin (PGRN) levels, which in turn modulates neuroinflammation.

The underlying principle is that inhibiting the interaction between SORT1 and PGRN prevents the lysosomal degradation of PGRN, thereby increasing its extracellular concentration. nih.govnih.govmdpi.com Elevated PGRN levels are generally associated with anti-inflammatory and neuroprotective effects. nih.govmdpi.com In the central nervous system, microglia are a primary source of PGRN, especially under injury or inflammatory conditions. nih.govmdpi.comnih.gov

Studies on related therapeutic approaches, such as the use of anti-sortilin antibodies or other small molecule inhibitors, provide insight into the potential effects of a SORT-PGRN interaction inhibitor. For instance, in animal models of lysosomal storage disorders, general sortilin inhibition was shown to ameliorate neuroinflammation, as indicated by reduced immunoreactivity of the microglial activation marker CD68 and the astrocyte marker Glial Fibrillary Acidic Protein (GFAP). biorxiv.org Similarly, in vitro studies using co-cultures have demonstrated that inhibiting sortilin in microglial cells can reduce the inflammatory response. researchgate.net In vivo models of progranulin deficiency consistently show that a lack of PGRN leads to an exaggerated inflammatory response and increased microglial activation. nih.govnih.gov

These findings collectively suggest that a compound like this compound would be expected to reduce microglial activation and neuroinflammatory processes by increasing the bioavailability of PGRN. However, without direct experimental evidence from in vivo models using this specific inhibitor, it is not possible to provide detailed research findings or data tables on its precise effects on markers of neuroinflammation and microglial activation.

Interactions with Progranulin Mediated Biological Pathways and Mechanisms

Progranulin's Critical Function in Lysosomal Homeostasis and Autophagy

Progranulin plays a vital role in maintaining the health and proper functioning of lysosomes, the cellular organelles responsible for waste degradation and recycling. nih.govresearchgate.net It is also involved in the process of autophagy, the mechanism by which cells clear out damaged components. nih.gov

A key aspect of progranulin's function within the lysosome is its ability to regulate the activity of various lysosomal enzymes. Notably, PGRN has been shown to interact with and increase the activity of cathepsin D, an important lysosomal protease. nih.gov This interaction is specific, as PGRN does not appear to affect the activities of other cathepsins like B and L. nih.gov The activation of cathepsin D is not solely dependent on full-length PGRN; one of its cleavage products, granulin (B1179632) E, is also sufficient to enhance cathepsin D activity. nih.gov

Progranulin deficiency can lead to reduced cathepsin D activity, which in turn impairs lysosomal proteolysis. nih.gov This highlights the importance of PGRN in maintaining the degradative capacity of the lysosome.

Furthermore, progranulin has been implicated in the regulation of glucocerebrosidase (GCase), another critical lysosomal enzyme. nih.gov While some studies have shown an interaction between PGRN and GCase, in vitro assays have indicated that PGRN does not directly modulate GCase activity. nih.gov Instead, the reduced lysosomal GCase activity observed in the context of PGRN mutations may be an indirect effect, possibly due to the impaired processing of prosaposin, which is a known activator of GCase. nih.gov

Table 2: Progranulin's Influence on Lysosomal Enzyme Activity

Lysosomal Enzyme Interaction with Progranulin Effect of Progranulin
Cathepsin D Direct interaction with PGRN and Granulin E. nih.gov Increases proteolytic activity. nih.gov
Glucocerebrosidase (GCase) Co-immunoprecipitation suggests interaction. nih.gov Does not directly modulate activity in vitro. nih.gov Reduced GCase activity in PGRN deficiency is likely indirect. nih.gov

While sortilin is a major receptor for the endocytosis and lysosomal delivery of progranulin, it is not the only pathway. nih.govnih.gov The existence of sortilin-independent trafficking mechanisms is crucial, especially when considering the effects of SORT-PGRN interaction inhibitors.

One of the key alternative pathways involves the protein prosaposin (PSAP). nih.govrupress.org Progranulin can bind to prosaposin, which then acts as a carrier to deliver PGRN to the lysosome. nih.govrupress.org This "piggy-back" mechanism utilizes the receptors for prosaposin, namely the mannose 6-phosphate receptor (M6PR) and the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govnih.gov

In the absence of sortilin, PGRN can still be effectively delivered to neuronal lysosomes, highlighting the importance of this alternative route. nih.gov In fact, in neurons, the ablation of both sortilin and prosaposin is required to almost completely block the lysosomal localization of PGRN. nih.govresearchgate.net This indicates that in neurons, these two pathways are the primary mechanisms for PGRN's entry into the lysosome. nih.govresearchgate.net

Interestingly, in microglia, even with the deletion of both sortilin and prosaposin, PGRN can still be found in the lysosome, suggesting the existence of yet another, novel trafficking pathway in these immune cells of the brain. nih.govresearchgate.net

By blocking the SORT-PGRN interaction, inhibitors effectively shunt PGRN towards these alternative trafficking pathways. The increased extracellular concentration of PGRN can lead to a greater association with prosaposin, thereby enhancing its delivery to the lysosome via M6PR and LRP1. nih.govrupress.org This ensures that even with the sortilin pathway blocked, PGRN can still reach its site of action within the lysosome to carry out its homeostatic functions.

Table 3: Alternative Lysosomal Trafficking Pathways for Progranulin

Pathway Component Role in PGRN Trafficking Receptor(s) Utilized
Prosaposin (PSAP) Binds to PGRN and facilitates its lysosomal delivery. nih.govrupress.org Mannose 6-Phosphate Receptor (M6PR), Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). nih.govnih.gov
Mannose 6-Phosphate Receptor (M6PR) Binds to the PGRN-PSAP complex for endocytosis. nih.govnih.gov N/A
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Binds to the PGRN-PSAP complex for endocytosis. nih.govnih.gov N/A

Progranulin's Modulation of Inflammatory Responses and Immune Cell Function

Progranulin is a key regulator of inflammation, particularly within the central nervous system. biorxiv.orgresearchgate.net It generally exerts anti-inflammatory effects, and its deficiency can lead to increased neuroinflammation. biorxiv.orgresearchgate.net

A novel and significant interaction has been identified between progranulin and secreted phospholipase A2 group IIA (sPLA2-IIA), an enzyme involved in inflammatory responses. biorxiv.orgresearchgate.net Progranulin directly binds to sPLA2-IIA and inhibits its enzymatic activity. biorxiv.org This interaction appears to be a key mechanism by which PGRN controls inflammation. biorxiv.orgresearchgate.net

The binding of PGRN to sPLA2-IIA is mediated, at least in part, by specific granulin domains, with granulins F and G showing a high affinity. biorxiv.org However, other granulins also contribute to this interaction. biorxiv.org Beyond direct inhibition, PGRN also appears to downregulate the levels of extracellular sPLA2-IIA. biorxiv.org

In the context of progranulin deficiency, the absence of this inhibitory control can lead to unchecked sPLA2-IIA activity, contributing to a pro-inflammatory state. biorxiv.orgresearchgate.netnih.gov The inhibition of sPLA2-IIA has been shown to rescue some of the phenotypes associated with PGRN loss in mouse models. biorxiv.orgresearchgate.netnih.gov

By increasing the levels of extracellular progranulin, SORT-PGRN interaction inhibitors could enhance the suppression of sPLA2-IIA activity. This would be a direct consequence of the higher concentration of PGRN available to bind and inhibit the phospholipase, thereby contributing to a reduction in neuroinflammation.

Microglia, the resident immune cells of the brain, are significantly influenced by progranulin. nih.gov PGRN deficiency can lead to alterations in microglial phenotypes, shifting them towards a more disease-associated state characterized by lysosomal dysfunction and increased neuroinflammation. nih.gov

Pro-inflammatory stimuli can downregulate the expression and secretion of PGRN by microglia. nih.gov This suggests a feedback loop where inflammation can reduce the levels of an important anti-inflammatory regulator.

The interaction of PGRN with various receptors on the microglial surface, including TLR9 and sortilin, can influence their activity. nih.gov While the precise mechanisms are still being elucidated, it is clear that PGRN plays a role in modulating microglial phagocytosis and their production of pro-inflammatory signals. biorxiv.orgnih.gov

Progranulin's Involvement in Cell Survival Pathways

Progranulin is a secreted growth factor with well-documented neurotrophic and protective functions. nih.govnih.gov It plays a crucial role in supporting neuronal survival and preventing cell death triggered by various stressors. nih.gov The biological activities of progranulin are, in part, regulated by its interaction with the sortilin receptor, which mediates the endocytosis and subsequent lysosomal degradation of extracellular progranulin. nih.govnih.gov By inhibiting this interaction, the levels of extracellular progranulin can be effectively increased, thereby enhancing its pro-survival effects.

The Action of SORT-PGRN Interaction Inhibitor 2

This mechanism has been demonstrated in various mammalian cell lines, including neuroblastoma cells and cells derived from patients with frontotemporal dementia (FTD), a neurodegenerative disease often linked to progranulin deficiency. nih.govresearchgate.net Treatment with this compound has been shown to dose-dependently decrease intracellular SORT1 protein levels and, consequently, increase the concentration of extracellular progranulin. nih.govresearchgate.net

Impact on Pro-Survival Signaling Cascades

The elevated levels of extracellular progranulin resulting from the action of this compound are believed to be the primary driver of its influence on cell survival. Extracellular progranulin is known to activate critical intracellular signaling pathways that promote cell survival and protect against apoptosis (programmed cell death). nih.gov The principal pathways implicated in progranulin's neuroprotective effects are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. nih.govresearchgate.net

Activation of these pathways by progranulin can rescue neurons from toxic insults such as glutamate-induced excitotoxicity and oxidative stress. nih.gov Although direct studies detailing the downstream signaling effects of this compound are focused on the increase of extracellular progranulin, the established role of progranulin in activating these survival pathways provides a strong basis for the inhibitor's mechanism in promoting cell survival. The logical consequence of increasing functional, extracellular progranulin is the enhanced activation of these protective cascades.

Research Findings on this compound

The seminal research on this compound (MPEP) has laid the groundwork for understanding its therapeutic potential. The key findings from studies involving this compound are summarized in the table below.

Cell Line/ModelTreatmentObserved Effect on SORT1Observed Effect on Extracellular PGRNReference
M17 human neuroblastoma cellsMPEP (10 and 20 µM) for 24 hoursDose-dependent reduction in SORT1 levelsDose-dependent increase in extracellular PGRN levels nih.govresearchgate.net
HeLa cellsMPEP (10 and 20 µM) for 24 hoursDose-dependent reduction in SORT1 levelsDose-dependent increase in extracellular PGRN levels nih.govresearchgate.net
NIH3T3 cellsMPEP (10 and 20 µM) for 24 hoursDose-dependent reduction in SORT1 levelsDose-dependent increase in extracellular PGRN levels nih.govresearchgate.net
iPSC-derived human neurons (from an FTD patient with a PGRN mutation)MPEPDecreased SORT1 levelsIncreased extracellular PGRN levels nih.govresearchgate.net
Lymphoblastoid cell lines (from FTD-GRN families)MPEP (20 µM)Reduced intracellular SORT1 levelsRestored extracellular PGRN to near-normal levels in mutation carriers nih.govresearchgate.net

Future Directions and Broader Research Implications of Sort Pgrn Interaction Inhibitor 2

Elucidation of Novel Cellular Pathways Modulated by SORT-PGRN Interaction Inhibition Beyond Progranulin Trafficking

While the primary mechanism of SORT-PGRN interaction inhibitors is the modulation of PGRN levels, the full scope of their cellular effects remains to be elucidated. Future research will focus on identifying novel cellular pathways that are indirectly influenced by the inhibition of this interaction.

Progranulin itself is a multifaceted glycoprotein (B1211001) involved in various biological processes, including neuroinflammation and neurotrophic support. mdpi.com By elevating extracellular PGRN, inhibitors may trigger a cascade of downstream signaling events independent of its direct trafficking. It is known that PGRN can be proteolytically cleaved into smaller granulin (B1179632) peptides, and the balance between full-length PGRN and these peptides may have distinct functional consequences. nih.gov Research is needed to understand how inhibiting the SORT1-mediated uptake of PGRN affects this balance and the subsequent activation of various signaling cascades.

Furthermore, while SORT1 is a key receptor for PGRN endocytosis, it is not the only one. rupress.org Prosaposin (PSAP) has been identified as another protein that facilitates the lysosomal trafficking of PGRN, independent of SORT1. rupress.orgnih.gov Investigating the interplay between the SORT1 and PSAP pathways in the presence of a SORT-PGRN inhibitor could reveal compensatory mechanisms or previously unknown regulatory networks. The potential for SORT-PGRN interaction inhibition to influence pathways beyond simple PGRN accumulation, such as those involved in lysosomal function and autophagy, is a critical area for future exploration. nih.gov

Investigation of Cell Type-Specific Responses to SORT-PGRN Interaction Inhibition (e.g., neuronal vs. glial)

The cellular landscape of the central nervous system (CNS) is complex, with distinct roles for various cell types, including neurons and glial cells (such as microglia and astrocytes). Progranulin is expressed in both neuronal and glial cells, and its receptor, SORT1, is predominantly expressed by neurons. mdpi.comnih.gov However, microglia are the primary source of PGRN in the brain, especially under conditions of injury or inflammation. nih.gov

Given this differential expression and function, it is crucial to investigate how inhibiting the SORT-PGRN interaction affects these cell types individually and in concert. For instance, increasing extracellular PGRN levels through SORT1 inhibition on neurons could have profound effects on neighboring microglial cells, potentially modulating neuroinflammatory responses. mdpi.com Studies have shown that complete PGRN deficiency can lead to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease, highlighting the importance of its intracellular functions. nih.gov Therefore, understanding whether blocking its primary uptake mechanism in neurons has unintended consequences on neuronal health is paramount.

Future studies will likely employ co-culture systems and cell-type-specific knockout models to dissect these differential responses. Research has already demonstrated that while SORT1 and PSAP are the main pathways for PGRN lysosomal trafficking in neurons, an alternative, independent mechanism exists in microglia. nih.gov This suggests that the impact of a SORT-PGRN inhibitor could be significantly different between these cell populations. Elucidating these cell-specific responses will be vital for predicting both the therapeutic efficacy and potential off-target effects of these inhibitors.

Exploration of Potential Synergistic Effects with Other Research Compounds Targeting Complementary Pathways

The pathogenesis of neurodegenerative diseases like FTD is multifactorial. Therefore, combination therapies that target multiple pathways simultaneously may offer a more robust therapeutic effect. Future research will explore the potential synergistic effects of SORT-PGRN interaction inhibitor 2 with other research compounds.

One promising avenue is the combination with compounds that target other aspects of progranulin biology. For example, molecules that modulate the activity of enzymes responsible for cleaving PGRN into granulin peptides could be used in conjunction with SORT-PGRN inhibitors to fine-tune the balance between the neurotrophic full-length protein and its bioactive fragments. nih.gov

Another area of interest is the combination with therapies targeting pathways implicated in FTD, such as those involving the protein TDP-43. Pathological aggregation of TDP-43 is a hallmark of FTD-GRN, and there is a mechanistic link between PGRN haploinsufficiency and TDP-43 pathology. mdpi.com Investigating whether restoring PGRN levels with a SORT-PGRN inhibitor can mitigate TDP-43-related toxicity, and whether this effect can be enhanced by compounds directly targeting TDP-43 aggregation or mislocalization, is a logical next step.

Furthermore, given the role of neuroinflammation in FTD, combining SORT-PGRN inhibitors with anti-inflammatory agents could provide a multi-pronged approach to treatment. The potential for synergistic effects with compounds that modulate lysosomal function or autophagy also warrants investigation, given PGRN's role in these processes. nih.gov

Contribution to a Deeper Understanding of Progranulin Pathophysiology and Therapeutic Targeting Strategies

The study of this compound and similar molecules has already significantly contributed to our understanding of progranulin pathophysiology. It has solidified the SORT1-PGRN axis as a key regulator of extracellular PGRN levels and a viable therapeutic target for FTD-GRN. nih.govresearchgate.net

Continued research in this area will further refine our understanding of the intricate mechanisms by which PGRN deficiency leads to neurodegeneration. By observing the cellular and systemic effects of restoring PGRN levels through a specific mechanism, researchers can gain insights into the most critical functions of this protein in maintaining neuronal health. This knowledge will be invaluable for the development of the next generation of therapeutic strategies.

The success of targeting the SORT1-PGRN interaction has also provided a blueprint for other protein-protein interaction-based therapies in neurodegenerative disease. The identification of the specific C-terminal motif of PGRN as being essential for SORT1 binding was a crucial step in enabling the discovery of small molecule inhibitors. nih.gov This highlights the power of detailed structural and molecular biology in identifying druggable targets.

Ultimately, the ongoing investigation into SORT-PGRN interaction inhibitors will not only advance the development of a potential treatment for FTD but will also provide a wealth of knowledge about the fundamental biology of progranulin, its role in the lysosomal pathway, and its interplay with other key players in neurodegeneration. This deeper understanding will be instrumental in designing more effective and targeted therapeutic interventions for a range of devastating neurological disorders.

Q & A

Q. What is the molecular mechanism by which SORT-PGRN interaction inhibitor 2 modulates SORT1 protein expression and PGRN secretion?

this compound reduces SORT1 protein levels in mammalian cells while enhancing extracellular PGRN secretion, likely by disrupting the sortilin-progranulin binding interface . Mechanistic validation requires:

  • Western blotting to quantify SORT1 expression changes post-treatment (e.g., using lysates from HEK293 or neuronal cell lines).
  • ELISA to measure secreted PGRN in conditioned media (normalized to total cellular protein).
  • Co-immunoprecipitation to confirm disruption of SORT1-PGRN interactions.
    Controls should include untreated cells and comparator inhibitors (e.g., inhibitor 1 with IC50 = 2 μM ).

Q. Which in vitro assays are most suitable for quantifying the inhibitory efficacy of this compound?

Key assays include:

  • Competitive binding assays : Use fluorescently labeled PGRN peptides to measure inhibitor 2’s IC50 against SORT1, following protocols established for inhibitor 1 (IC50 = 2 μM ).
  • Dose-response studies : Treat cells (e.g., SH-SY5Y or primary neurons) with inhibitor 2 (0.1–10 μM range) and quantify SORT1 expression via qPCR/Western blot .
  • Functional readouts : Assess PGRN-dependent pathways (e.g., neuronal survival or lysosomal function) to confirm biological relevance .

Q. How should researchers validate changes in SORT1 protein levels following treatment with inhibitor 2?

  • Multi-method validation : Combine Western blotting with flow cytometry (for surface SORT1) and immunofluorescence (for subcellular localization).
  • Knockdown controls : Compare results with SORT1 siRNA-treated cells to confirm specificity.
  • Statistical rigor : Use ≥3 biological replicates and account for batch effects, as outlined in reproducibility guidelines .

Advanced Research Questions

Q. What experimental strategies are recommended for comparing the pharmacodynamic profiles of inhibitor 2 with structurally distinct SORT-PGRN inhibitors (e.g., inhibitor 1 and antibody-based approaches)?

  • Head-to-head assays : Test inhibitor 2, inhibitor 1 (IC50 = 2 μM ), and anti-SORTILIN antibodies (e.g., Latozinemab ) under identical conditions.
  • Time-course studies : Measure the duration of SORT1 suppression and PGRN elevation across inhibitors.
  • Cross-species validation : Evaluate inhibitor 2 in human iPSC-derived neurons and murine models to assess translational consistency .

Q. How can researchers resolve discrepancies in extracellular PGRN quantification results across different cell models when using inhibitor 2?

  • Standardize assay conditions : Use the same ELISA kit (e.g., human PGRN-specific) and normalize to cell count/viability.
  • Address confounding factors :
    • Protease inhibitors in media to prevent PGRN degradation.
    • Control for cell-type-specific SORT1 expression (e.g., neuronal vs. non-neuronal lines ).
  • Meta-analysis : Compare data across published studies on related inhibitors (e.g., inhibitor 3, IC50 = 0.17 μM ).

Q. What optimization approaches are critical for establishing dose-response relationships of inhibitor 2 in neurodegenerative disease models?

  • In vivo formulation : Prepare inhibitor 2 in vehicles compatible with CNS delivery (e.g., 5% DMSO + 30% PEG300 + 60% saline ).
  • Dose titration : Start with 1–10 mg/kg in murine models, monitoring PGRN levels in cerebrospinal fluid.
  • Biomarker correlation : Link SORT1 suppression to functional outcomes (e.g., reduced neuroinflammation or tau pathology) .

Q. How should researchers address contradictory data on inhibitor 2’s efficacy in different genetic backgrounds (e.g., GRN+/+ vs. GRN−/− models)?

  • Genetic stratification : Use isogenic cell lines or GRN-knockout models to isolate inhibitor effects.
  • Pathway enrichment analysis : Compare transcriptomic profiles post-treatment to identify modifier genes.
  • Mechanistic follow-up : Investigate compensatory pathways (e.g., upregulation of other PGRN-binding receptors) .

Methodological Notes

  • Storage & Stability : Store inhibitor 2 at -20°C in anhydrous DMSO (≥10 mM stock). Avoid freeze-thaw cycles to maintain potency .
  • In vivo protocols : Follow dosing regimens validated for inhibitor 1 (e.g., 10 mg/kg in 20 g mice ).
  • Data reporting : Adhere to reproducibility standards for sample size justification and effect size calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.